2-Bromo-4,5-difluorophenol
Overview
Description
2-Bromo-4,5-difluorophenol is a brominated and fluorinated phenol derivative. Its properties and reactions are influenced by the presence of halogen atoms in the aromatic ring.
Synthesis Analysis
The synthesis of halogenated phenols like 2-Bromo-4,5-difluorophenol often involves bromination and fluorination reactions. For example, Varughese and Pedireddi (2006) discussed the synthesis of similar compounds through molecular recognition processes involving hydrogen bonds (Varughese & Pedireddi, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-4,5-difluorophenol has been characterized by X-ray diffraction and spectroscopic techniques. For instance, Polo et al. (2019) conducted single-crystal X-ray diffraction analysis on a related compound (Polo et al., 2019).
Chemical Reactions and Properties
Halogenated phenols participate in various chemical reactions, including coupling and substitution reactions. Shirinian et al. (2012) studied the bromination of related compounds under different conditions (Shirinian et al., 2012).
Physical Properties Analysis
The physical properties such as melting point, boiling point, and solubility of halogenated phenols depend on the nature and position of the halogen atoms. Studies like those by Feng-ke (2004) often involve determining these physical constants for related compounds (Yang Feng-ke, 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of 2-Bromo-4,5-difluorophenol, are influenced by the electron-withdrawing effect of the bromine and fluorine atoms. For example, Tamborski and Soloski (1967) explored the reactivity of a similar tetrafluorophenyllithium compound (Tamborski & Soloski, 1967).
Scientific Research Applications
Fluorination Techniques : The fluorination of similar compounds, like 2-bromo-4,5-dimethylphenol, using xenon difluoride, has been studied, providing insights into methods for introducing fluorine atoms into complex organic molecules (H. Koudstaal & C. Olieman, 2010).
Bromination of Organic Compounds : Research on the bromination of various organic compounds offers insights into the selective introduction of bromine into molecules, which is crucial in synthesizing bromo-substituted compounds, including those related to 2-Bromo-4,5-difluorophenol (V. Shirinian et al., 2012).
Organometallic Reactions : Studies on the reactions of compounds like 2-Bromo-3,4,5,6-tetrafluorophenyllithium, which are structurally similar to 2-Bromo-4,5-difluorophenol, contribute to understanding the stability and reactivity of organolithium reagents (C. Tamborski & E. J. Soloski, 1967).
Photocatalytic Reactions : The use of related bromo and fluoro compounds in photocatalytic reactions for synthesizing complex organic molecules, such as difluoromethylidene-tetrahydroquinolines, highlights their potential in photochemistry (Weidi Zeng et al., 2022).
Synthesis of Medical Inhibitors : The synthesis of compounds like 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines, which are structurally similar to 2-Bromo-4,5-difluorophenol, and their evaluation as potential inhibitors for enzymes like α-glucosidase and α-amylase, indicates the relevance in medicinal chemistry (Jackson K. Nkoana et al., 2022).
Electronic and Optical Properties : The study of derivatives of similar compounds for their electronic and non-linear optical properties provides valuable information for materials science, particularly in the field of optoelectronics and photonics (Usman Nazeer et al., 2020).
Drug Metabolism and Toxicity Studies : Research on the metabolism of psychoactive drugs like 4-Bromo-2,5-dimethoxyphenethylamine in various species, including humans, provides insights into the metabolic pathways and potential toxic effects, relevant for understanding the behavior of bromo and fluoro-substituted phenols in biological systems (H. Carmo et al., 2005).
Spectroscopic Studies : Investigations into the photoreaction mechanisms of bromophenols using spectroscopic techniques offer insights into chemical reactions under light exposure, which is relevant for understanding the behavior of 2-Bromo-4,5-difluorophenol under similar conditions (Nobuyuki Akai et al., 2002).
properties
IUPAC Name |
2-bromo-4,5-difluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYZOOHWUOEAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371250 | |
Record name | 2-Bromo-4,5-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-difluorophenol | |
CAS RN |
166281-37-4 | |
Record name | 2-Bromo-4,5-difluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166281-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4,5-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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